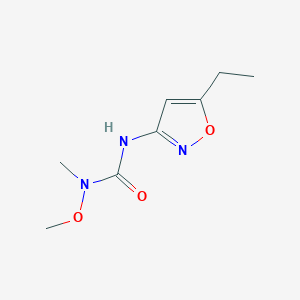
N'-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea typically involves the reaction of 5-ethyl-1,2-oxazole-3-carboxylic acid with appropriate reagents to form the desired urea derivative. One common synthetic route includes the following steps:
Formation of 5-Ethyl-1,2-oxazole-3-carboxylic acid: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Conversion to the urea derivative: The carboxylic acid is then reacted with methoxyamine and methyl isocyanate under controlled conditions to yield N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and urea moiety play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
N’-(5-Ethyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea can be compared with other similar compounds, such as:
(5-Ethyl-1,2-oxazol-3-yl)methanol: This compound contains a hydroxyl group instead of the urea moiety, leading to different chemical and biological properties.
(5-Ethyl-1,2-oxazol-3-yl)methanethiol:
Methyl N-(5-ethyl-1,2-oxazol-3-yl)carbamate:
Properties
CAS No. |
55808-57-6 |
|---|---|
Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-(5-ethyl-1,2-oxazol-3-yl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C8H13N3O3/c1-4-6-5-7(10-14-6)9-8(12)11(2)13-3/h5H,4H2,1-3H3,(H,9,10,12) |
InChI Key |
IQXVKKPOSQZVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)NC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


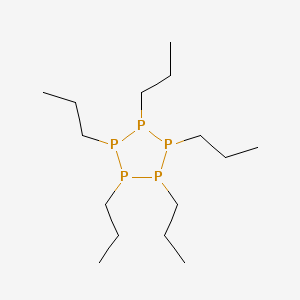
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)
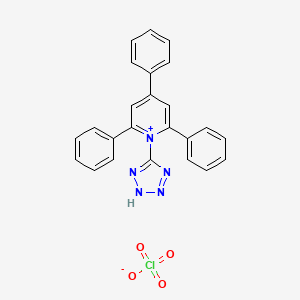
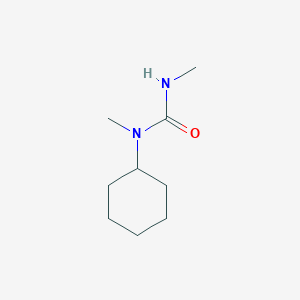
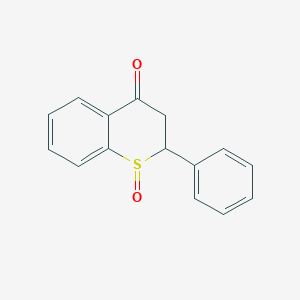
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)

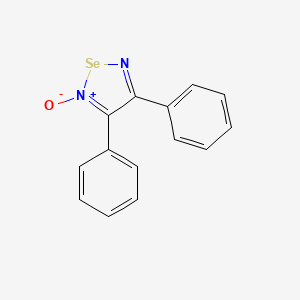
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
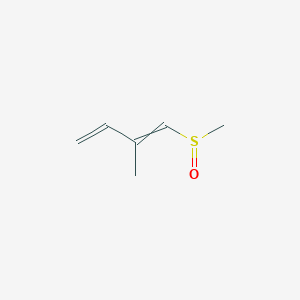

![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)

